molecular formula C17H16BrN3O5 B5692959 [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate

Cat. No.: B5692959
M. Wt: 422.2 g/mol
InChI Key: SEFFYJBXKFBIGC-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate is a complex organic compound characterized by its unique structural features. This compound contains a nitrophenyl group, a bromo-dimethylphenoxy group, and an amino-methylidene group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O5/c1-10-7-15(11(2)6-14(10)18)25-9-16(22)26-20-17(19)12-4-3-5-13(8-12)21(23)24/h3-8H,9H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFFYJBXKFBIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with an amine to form the Schiff base, followed by esterification with 2-(4-bromo-2,5-dimethylphenoxy)acetic acid. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

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